2-(Propylamino)-9h-fluoren-9-ol
Description
2-(Propylamino)-9H-fluoren-9-ol is a fluorene derivative characterized by a hydroxyl group at the 9-position and a propylamino substituent at the 2-position of the tricyclic aromatic system. Fluorene derivatives are of significant interest due to their structural versatility, enabling applications in pharmaceuticals, organic electronics, and photochemistry. Notably, this compound shares structural similarities with prilocaine, a local anesthetic, where the fluorene backbone is replaced by a toluidine moiety but retains the propylamino functional group .
Properties
CAS No. |
5416-87-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(propylamino)-9H-fluoren-9-ol |
InChI |
InChI=1S/C16H17NO/c1-2-9-17-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)10-11/h3-8,10,16-18H,2,9H2,1H3 |
InChI Key |
WOWVFNGDDZVLOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-9h-fluoren-9-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available fluorene.
Nitration: Fluorene is nitrated to introduce a nitro group at the 9-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with propyl bromide to introduce the propylamino group.
Hydroxylation: Finally, the compound is hydroxylated at the 9-position to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the corresponding hydrocarbon.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Formation of 2-(Propylamino)-9-fluorenone.
Reduction: Formation of 2-(Propylamino)-9h-fluorene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Propylamino)-9h-fluoren-9-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Propylamino)-9h-fluoren-9-ol involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Fluoren-9-ol (9-Hydroxyfluorene)
- Structure: The parent compound lacks the 2-propylamino group, featuring only a hydroxyl group at position 7.
- Properties: Melting point = 153.5°C . The absence of the amino substituent reduces polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to 2-(propylamino)-9H-fluoren-9-ol.
- Applications : Primarily used as a precursor in organic synthesis and as a model compound for studying oxidation reactions .
7-Amino-9H-fluoren-2-ol
- Structure: Hydroxyl at position 2 and amino group at position 5.
- Such derivatives are explored in dye chemistry and biosensing .
9-Methyl-9H-fluoren-9-ol
2-(Dimethylamino)-9H-fluoren-9-ol
Thioxanthen-9-ol Derivatives (e.g., 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol)
- Structure: Replaces the fluorene backbone with a thioxanthene system, incorporating a trifluoromethyl group and dimethylaminopropyl chain.
- Properties : The sulfur atom in thioxanthene increases electron-withdrawing effects, while the trifluoromethyl group enhances metabolic stability. These compounds exhibit photoinitiator properties in UV-curing applications and have been studied as antipsychotic agents (e.g., flupenthixol analogs) .
Data Table: Key Properties of Selected Fluorene Derivatives
Research Findings and Functional Insights
- Substituent Effects: Amino Groups: Primary amines (e.g., propylamino) enhance water solubility and intermolecular hydrogen bonding, critical for drug-receptor interactions. Tertiary amines (e.g., dimethylamino) improve lipophilicity, favoring membrane permeability . Positional Isomerism: Substitution at position 2 vs. 7 alters conjugation pathways, impacting optical properties. For example, 7-amino derivatives exhibit redshifted fluorescence compared to 2-amino analogs .
- However, the fluorene backbone may confer distinct pharmacokinetic profiles, such as prolonged half-life . Thioxanthene derivatives demonstrate the importance of heteroatom substitution (S vs. CH₂ in fluorene) in modulating electronic properties and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
